8-Chloro-6-fluoroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJGMKGYRXNFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 8 Chloro 6 Fluoroisoquinoline Reactivity
Influence of Halogen Substituents on Reaction Pathways and Electronic Properties
The presence of both a chlorine atom at the C8 position and a fluorine atom at the C6 position significantly modulates the electronic landscape of the isoquinoline (B145761) ring system, thereby dictating its reactivity towards electrophilic and nucleophilic reagents. The differing electronic properties of fluorine and chlorine—namely electronegativity and polarizability—and their positions on the benzene (B151609) portion of the scaffold, create a unique reactivity profile.
Electronic Effects of Halogen Substituents:
Fluorine (C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution. However, fluorine can also participate in a resonance effect (+M), donating lone pair electron density to the aromatic system. In the case of the 6-position, this resonance effect can influence the electron density at various positions in the ring. Computational studies on fluorinated heterocycles help in understanding these competing effects. For instance, analysis of electrostatic potential maps of fluorinated isoquinoline derivatives reveals regions of altered electron density that guide noncovalent interactions and reactivity. acs.orgmdpi.com
Chlorine (C8): Chlorine is also strongly electronegative and exerts a -I effect, further deactivating the carbocyclic ring. Compared to fluorine, chlorine's +M effect is weaker, and its larger size and greater polarizability can influence steric interactions and its ability to participate in halogen bonding. mdpi.com The C8 position is peri to the nitrogen lone pair, and the chlorine atom can sterically hinder reactions at the nitrogen or C1 position.
The combined influence of these two halogens makes the entire aromatic system relatively electron-poor, which has several consequences for its reactivity:
Electrophilic Aromatic Substitution (SEAr): The isoquinoline ring is generally deactivated towards electrophilic attack, a situation exacerbated by the two electron-withdrawing halogens. Reactions like nitration or halogenation would require harsh conditions and would likely be governed by the directing effects of both the pyridine (B92270) nitrogen (which directs to C5 and C8 upon protonation) and the existing halogens.
Metal-Catalyzed Cross-Coupling: The C-Cl bond at C8 provides a handle for various palladium- or copper-catalyzed cross-coupling reactions. The reactivity in these transformations is distinct from that of a C-Br or C-I bond, often requiring more active catalysts or harsher conditions. The fluorine at C6 is generally unreactive in such cross-coupling reactions.
The table below summarizes the primary electronic effects of the halogen substituents on the 8-chloro-6-fluoroisoquinoline core.
| Substituent (Position) | Inductive Effect (-I) | Resonance Effect (+M) | Primary Influence on Reactivity |
|---|---|---|---|
| 6-Fluoro | Strong | Weak | General deactivation of the benzene ring to SEAr; potential site for specific non-covalent interactions. |
| 8-Chloro | Strong | Very Weak | Deactivation of the benzene ring; provides a reactive site for metal-catalyzed cross-coupling and potential SNAr reactions under forcing conditions. |
Reaction Kinetics and Thermodynamics in Derivatization Processes
The study of reaction kinetics and thermodynamics provides quantitative insight into the derivatization of this compound. This data is essential for optimizing reaction conditions, maximizing yields, and understanding the underlying reaction mechanisms. libretexts.orgwikipedia.orgbritannica.com
Reaction Kinetics:
Kinetic studies involve measuring reaction rates to determine the rate law, which expresses the relationship between the rate of a reaction and the concentration of reactants. libretexts.orgnih.gov For a hypothetical derivatization, such as a Suzuki-Miyaura coupling at the C8 position, the rate law would typically be determined by systematically varying the concentrations of this compound, the boronic acid partner, the palladium catalyst, and the base.
Rate Equation: A plausible, simplified rate equation for such a process might be: Rate = k[this compound]a[Boronic Acid]b[Pd Catalyst]c where 'a', 'b', and 'c' are the orders of reaction with respect to each component.
Key kinetic parameters that can be determined include the rate constant (k), activation energy (Ea), and the pre-exponential factor (A) through the Arrhenius equation. These parameters are influenced by the electronic nature of the substituents. The electron-withdrawing chloro and fluoro groups would influence the rate of oxidative addition of the C-Cl bond to the palladium catalyst, a key step in many cross-coupling cycles. nih.gov
Thermodynamics:
Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining the position of equilibrium and the feasibility of a transformation. osti.gov Key thermodynamic properties include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction.
Gibbs Free Energy (ΔG): ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction. For derivatization reactions, this value would determine the theoretical maximum yield at equilibrium.
The following table outlines the key parameters studied in mechanistic analysis.
| Parameter | Area of Study | Significance in Derivatization |
|---|---|---|
| Rate Constant (k) | Kinetics | Measures the intrinsic speed of the reaction under specific conditions. |
| Activation Energy (Ea) | Kinetics | The minimum energy required for the reaction to occur; higher Ea means a slower reaction. |
| Enthalpy of Reaction (ΔH) | Thermodynamics | The heat absorbed or released during the reaction; indicates if the reaction is exothermic or endothermic. |
| Gibbs Free Energy (ΔG) | Thermodynamics | Determines the spontaneity and position of equilibrium of the reaction. |
Stereochemical Aspects of Isoquinoline Functionalization
When functionalization of the this compound scaffold creates a new chiral center, controlling the stereochemical outcome is paramount. This is particularly relevant in the synthesis of precursors for biologically active molecules. Stereoselectivity can be introduced during reactions involving the heterocyclic ring, especially at the C1 or C4 positions. tcu.edu
For this compound, which is achiral, stereochemistry becomes a factor when reactions lead to saturated or partially saturated derivatives, such as tetrahydroisoquinolines.
Diastereoselective Reactions: If a reaction creates a new stereocenter in a molecule that already contains one, the two resulting diastereomers may be formed in unequal amounts. For example, if the nitrogen atom is first coordinated to a chiral auxiliary, subsequent attack at C1 by a nucleophile could proceed with facial selectivity, leading to a preferred diastereomer. arkat-usa.orgresearchgate.net
Enantioselective Reactions: To create a single enantiomer from the achiral starting material, a chiral catalyst or reagent is required. For instance, the enantioselective reduction of the C=N bond of the isoquinoline ring using a chiral hydrogenation catalyst can produce chiral tetrahydroisoquinolines. Another approach is the stereoselective addition of nucleophiles to a transiently formed chiral N-acylisoquinolinium salt. arkat-usa.orgresearchgate.net
A common strategy involves the formation of a chiral N-acylisoquinolinium intermediate. The chiral auxiliary on the nitrogen atom directs the incoming nucleophile to one face of the molecule, resulting in a stereoselective addition. arkat-usa.org
The table below describes general strategies for achieving stereocontrol in isoquinoline modifications.
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule (e.g., at the nitrogen atom) to direct the stereochemical course of a subsequent reaction. arkat-usa.orgresearchgate.net | Formation of a chiral N-acyl derivative followed by nucleophilic addition to C1. |
| Chiral Catalyst | An enantiopure catalyst (e.g., a transition metal complex with a chiral ligand) is used to catalyze the reaction, creating a chiral product. | Asymmetric hydrogenation of the pyridine ring to form a chiral tetrahydroisoquinoline. |
| Substrate-Controlled Diastereoselection | An existing stereocenter in a reactant influences the creation of a new stereocenter. tcu.edu | Reaction of a chiral derivative of the isoquinoline where the existing chirality directs further functionalization. |
Role of Catalytic Systems in Selective Transformations
Catalytic systems are indispensable for the selective and efficient functionalization of haloarenes like this compound. Transition metal catalysts, particularly those based on palladium, nickel, and copper, enable a wide range of transformations that would otherwise be difficult or impossible. sigmaaldrich.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
The C8-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions. These methods allow for the formation of C-C, C-N, and C-O bonds with high selectivity.
Suzuki-Miyaura Coupling: This reaction couples the C8-Cl bond with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is a robust method for introducing aryl, heteroaryl, or vinyl substituents. The choice of ligand for the palladium catalyst is critical, especially for the less reactive C-Cl bond, with bulky, electron-rich phosphines (e.g., XPhos, SPhos) often providing the best results. nih.govfishersci.espreprints.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the C8-Cl bond with a primary or secondary amine. It is a cornerstone of medicinal chemistry for synthesizing arylamines. As with Suzuki coupling, the ligand system is crucial, and conditions must be carefully optimized to achieve high yields. rsc.orgresearchgate.netorganic-chemistry.org
Heck Coupling: This reaction forms a C-C bond by coupling the C8-Cl bond with an alkene, providing access to substituted styrenyl-type isoquinolines. rsc.org
Copper-Catalyzed Reactions:
Copper catalysts are often used for C-H activation and certain types of cross-coupling reactions. They can offer different reactivity and selectivity profiles compared to palladium. beilstein-journals.org For example, copper-catalyzed halogenation or amination reactions at specific C-H positions of the isoquinoline ring could be envisioned, although this would compete with reactions at the pre-functionalized C8-Cl site.
C-H Activation/Functionalization:
A more advanced strategy involves the direct functionalization of C-H bonds, bypassing the need for a halide "handle". sigmaaldrich.comdmaiti.com While the C8-Cl bond is the most obvious reactive site, under specific catalytic conditions, it might be possible to selectively functionalize other positions, such as C4 or C5, using a directing group attached to the nitrogen atom to guide the metal catalyst to a specific C-H bond.
The following table summarizes key catalytic reactions applicable to this compound.
| Reaction | Catalyst System (Typical) | Bond Formed | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) with phosphine (B1218219) ligands (e.g., XPhos, SPhos) nih.govfishersci.es | C-C | Introduces diverse carbon-based substituents at the C8 position. |
| Buchwald-Hartwig Amination | Pd(0) with phosphine ligands (e.g., BINAP, DavePhos) rsc.orgchemrxiv.org | C-N | Synthesizes a wide range of amino-isoquinoline derivatives. |
| Heck Coupling | Pd(0) or Pd(II) catalysts rsc.org | C-C (alkenyl) | Attaches vinyl groups to the C8 position. |
| C-H Activation | Pd(II), Rh(III), or Cu(II) catalysts beilstein-journals.orgdmaiti.com | C-C, C-N, C-O, C-Halogen | Allows for functionalization at positions without pre-installed handles, offering alternative synthetic routes. |
Advanced Analytical Methodologies for Characterization of 8 Chloro 6 Fluoroisoquinoline and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structural framework of 8-Chloro-6-fluoroisoquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique insights into the molecule's composition.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the isoquinoline (B145761) core, the protons on the aromatic rings will appear as doublets, triplets, or multiplets in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. chemicalbook.comlibretexts.org
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon atoms in the isoquinoline ring are expected to resonate in the δ 110-160 ppm range. Carbons directly bonded to the electronegative halogen atoms (C-6 and C-8) will exhibit distinct chemical shifts. For instance, in related fluorinated quinolines, the carbon attached to fluorine shows a characteristic large one-bond C-F coupling constant. nih.govrsc.orgucl.ac.uk
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential technique for characterization. It provides a highly sensitive signal for the fluorine nucleus. The chemical shift of the fluorine atom at the C-6 position is sensitive to its electronic environment. In similar fluoroaromatic compounds, ¹⁹F chemical shifts are often reported relative to a standard like CFCl₃. For instance, the fluorine substituent in 8-bromo-7-fluoroisoquinoline (B2513233) shows a characteristic upfield shift in its ¹⁹F NMR spectrum. vulcanchem.comresearchgate.net
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ¹H | 7.0 - 9.5 | Complex multiplets and doublets characteristic of the substituted isoquinoline ring system. |
| ¹³C | 110 - 160 | Signals for all 9 carbons; C-F and C-Cl bonds will influence shifts and show characteristic coupling. |
| ¹⁹F | ~ -110 to -120 (rel. to CFCl₃) | A single signal, potentially a doublet or triplet due to coupling with neighboring protons. vulcanchem.com |
This table is generated based on data from analogous compounds and general spectroscopic principles.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the key absorptions are related to the aromatic ring and the carbon-halogen bonds. wikipedia.org
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. vscht.cz
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the isoquinoline ring system. libretexts.org
C-F stretching: A strong absorption band typically found in the 1100-1250 cm⁻¹ range.
C-Cl stretching: This absorption is generally observed in the 550-850 cm⁻¹ region. libretexts.org
C-H out-of-plane bending: These bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Bond | Vibration Type | Expected Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-Cl | Stretch | 550 - 850 | Medium to Strong |
This table is compiled from general IR correlation tables and data for related halogenated aromatic compounds. rsc.orglibretexts.orglibretexts.org
UV-Vis spectroscopy measures the electronic transitions within a molecule. The isoquinoline core is a chromophore that absorbs UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The primary transitions observed for aromatic systems like isoquinoline are π → π* transitions. uomustansiriyah.edu.iq The presence of non-bonding electrons on the nitrogen atom also allows for n → π* transitions.
The chlorine and fluorine substituents, acting as auxochromes, can cause shifts in the wavelength of maximum absorption (λmax). These halogens, through their electronic effects, modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org In related compounds like 8-chloroisoquinoline (B135129), UV-Vis spectroscopy is used to monitor charge-transfer transitions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Wavelength Range (nm) | Description |
|---|---|---|
| π → π * | ~220 - 350 | High-intensity absorptions related to the conjugated π-system of the isoquinoline ring. libretexts.org |
| n → π * | ~300 - 400 | Lower intensity absorption due to the promotion of a non-bonding electron from the nitrogen lone pair. |
This table is based on the general principles of UV-Vis spectroscopy for heteroaromatic compounds. uomustansiriyah.edu.iq
Infrared (IR) Spectroscopy for Functional Group Identification
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It is also used to gain structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₅ClFN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound. nih.govrsc.org The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N).
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅ClFN |
| Monoisotopic Mass | 181.0095 |
| Common Adduct [M+H]⁺ | 182.0173 |
Calculated values. Experimental data from HRMS analysis would be expected to conform to these values with high precision (typically within 5 ppm).
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used to assess the purity of synthetic compounds and to analyze them in complex mixtures. unibo.italiyuncs.com
LC-MS: This technique is used to verify the presence and purity of this compound in a sample. A reversed-phase C18 column is commonly employed with a mobile phase consisting of acetonitrile (B52724) and water. nih.govscienceopen.com The mass spectrometer detects the molecular ion of the compound as it elutes from the column, confirming its identity.
LC-MS/MS: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) of the target compound, subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions. ddtjournal.com This provides valuable structural information and allows for highly selective and sensitive quantification of the compound in complex matrices, such as in pharmacokinetic studies of related molecules. nih.gov
Table 5: Typical LC-MS Method Parameters for Analysis of Isoquinoline Derivatives
| Parameter | Typical Conditions |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan for purity; Selected Reaction Monitoring (SRM) for quantification (MS/MS) |
This table summarizes common conditions reported for the analysis of similar heterocyclic compounds. nih.govnih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) stands as a powerful analytical tool for the characterization of this compound. This technique combines the high-resolution separation capabilities of UPLC with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). measurlabs.comnih.gov UPLC systems utilize columns with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, greater peak capacity, and much faster analysis times, often reducing run times from minutes to seconds. nih.govlcms.cz
For a molecule like this compound, a reverse-phase UPLC method would typically be employed. lcms.cznih.gov The separation is often achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govrsc.org The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier to improve ionization) and an organic solvent (such as acetonitrile or methanol). rsc.orgmdpi.com
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for nitrogen-containing heterocyclic compounds like isoquinolines, as the nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]⁺. scielo.br In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in complex matrices. scielo.brwaters.com The specific transitions from the precursor ion to the product ions serve as a unique fingerprint for this compound, enabling its unambiguous detection and quantification at very low levels. rsc.orgwaters.com This method is invaluable for pharmacokinetic studies, metabolite identification, and purity assessment. nih.govrsc.org
| Analytical Parameter | Description / Typical Value |
| Chromatography System | Waters ACQUITY UPLC or similar |
| Column | UPLC BEH C18, sub-2 µm particle size (e.g., 2.1 x 50 mm) rsc.org |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.4 - 0.6 mL/min rsc.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) waters.com |
| Example Transition | Precursor Ion [M+H]⁺ → Characteristic Product Ion(s) |
| Application | High-throughput quantification, impurity profiling, pharmacokinetic analysis rsc.orgwaters.com |
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography is the premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. utah.edulibretexts.org This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of this compound. The technique relies on the diffraction of an X-ray beam by a single, high-quality crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be resolved. libretexts.org
While specific crystallographic data for this compound is not publicly available, analysis of related substituted isoquinoline structures demonstrates the power of this method. rsc.orgnih.goviucr.org For instance, crystallographic studies on other halogenated and substituted isoquinolines have provided definitive proof of their molecular structure and revealed crucial details about their crystal packing. rsc.orgresearchgate.netiucr.org These studies detail how intermolecular interactions, such as C–H⋯F, C–H⋯O, and π–π stacking, dictate the supramolecular assembly in the crystal lattice. rsc.orgnih.goviucr.org
For this compound, X-ray analysis would confirm the planarity of the isoquinoline ring system and the precise locations of the chlorine and fluorine atoms. It would also provide key structural parameters, including the C-Cl and C-F bond lengths and the dihedral angles between the fused rings. This information is invaluable for validating computational models and understanding structure-activity relationships. rsc.org
| Crystallographic Parameter | Representative Data for a Substituted Isoquinoline nih.gov |
| Formula | C₉H₈N⁺·C₇H₃ClNO₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.987 (3) |
| b (Å) | 6.9180 (14) |
| c (Å) | 16.712 (3) |
| β (˚) | 108.38 (3) |
| Volume (ų) | 1533.4 (5) |
| Z (molecules/unit cell) | 4 |
Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse methods for the routine analysis and quality control of this compound.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The technique separates components of a mixture based on their partitioning between a gaseous mobile phase (carrier gas, typically helium or nitrogen) and a stationary phase within a long, thin capillary column. For halogenated aromatic compounds, a mid-polarity column, such as one with a Carbowax (polyethylene glycol) stationary phase, can provide effective separation from isomers and synthesis byproducts. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and would provide excellent detection limits for this analyte. epa.gov Alternatively, coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and structural identification based on the compound's mass spectrum and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. libretexts.org It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. libretexts.org A reverse-phase HPLC method, likely using a C18 or C8 stationary phase, would be the standard approach for this compound. nih.gov The mobile phase would typically be a mixture of water and a miscible organic solvent like acetonitrile or methanol. lookchem.com Detection is commonly achieved using a UV detector, as the aromatic isoquinoline core possesses a strong chromophore that absorbs UV light. For more definitive identification, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.govchromatographyonline.com
| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detector | Application Notes |
| Gas Chromatography (GC) | Mid-polarity capillary column (e.g., Carbowax 20M) | Inert Gas (e.g., Helium, Nitrogen) | Electron Capture (ECD) or Mass Spectrometer (MS) | Suitable for purity testing and identifying volatile impurities. ECD offers high sensitivity for halogenated compounds. epa.gov |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase C18 or C8 | Water/Acetonitrile or Water/Methanol gradient | UV or Mass Spectrometer (MS) | Versatile method for purity assessment and quantification. googleapis.com Can be used for preparative separation. lookchem.com |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sigmaaldrich.com For compounds like this compound, derivatization is generally not required for detection, but it can be employed to significantly enhance analytical sensitivity and selectivity, particularly in complex matrices or when trace-level quantification is needed. jfda-online.com
In Gas Chromatography , derivatization is used to increase the volatility and thermal stability of analytes or to introduce a functional group that enhances detector response. libretexts.org While the target compound is already volatile, if it were part of a mixture with less volatile derivatives (e.g., hydroxylated metabolites), a silylation reaction could be performed. This process replaces active hydrogen atoms (from -OH, -NH, -COOH groups) with a trimethylsilyl (B98337) (TMS) group, increasing volatility and preventing unwanted interactions with the column. libretexts.org More relevantly, to enhance sensitivity on an Electron Capture Detector (ECD), reagents that introduce additional halogen atoms, such as pentafluorobenzyl bromide (PFB-Br), can be used if a suitable functional group is present on a derivative. libretexts.org
In Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization aims to improve ionization efficiency, which directly translates to enhanced sensitivity. mdpi.comnsf.gov A derivatizing agent can be used to introduce a permanently charged group or a moiety that is very easily ionized. mdpi.com For instance, reagents containing a quaternary ammonium (B1175870) group can be used to add a fixed positive charge, ensuring strong signal generation in positive-ion ESI-MS. mdpi.com Another strategy involves using reagents that are themselves highly responsive to mass spectrometry, such as 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), which has been used to significantly improve the detection of fatty acids by providing a readily ionizable tag. researchgate.netnih.govacs.org While this compound is already ionizable, derivatization could be a powerful strategy for its metabolites or for achieving exceptionally low detection limits in challenging bioanalytical assays.
| Derivatization Strategy | Reagent Example | Target Functional Group | Purpose | Analytical Technique |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) sigmaaldrich.com | Alcohols, Phenols, Carboxylic Acids, Amines sigmaaldrich.com | Increase volatility and thermal stability | Gas Chromatography (GC) |
| Acylation/Alkylation | Pentafluorobenzyl bromide (PFB-Br) libretexts.org | Carboxylic acids, Alcohols, Thiols libretexts.org | Enhance response for Electron Capture Detector (ECD) | Gas Chromatography (GC) |
| Charge-Tagging | N-(4-aminomethylphenyl)-pyridinium (AMPP) mdpi.com | Carboxylic Acids | Introduce a permanent positive charge to improve ionization efficiency | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity Enhancement | 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) researchgate.netnih.gov | Carbonyls, Carboxylic Acids | Add a highly ionizable tag for enhanced MS signal | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Computational Chemistry and Theoretical Modeling of 8 Chloro 6 Fluoroisoquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory)smolecule.comschrodinger.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to the computational study of molecular systems. ekb.eguci.edu DFT is a method used to analyze the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It offers a favorable balance between computational cost and accuracy, making it a widely used method in computational chemistry. uci.edu For a molecule like 8-Chloro-6-fluoroisoquinoline, DFT can be employed to optimize its geometry and calculate a wide range of electronic and spectroscopic properties. nih.gov
DFT calculations are highly effective for mapping the electronic landscape of a molecule. By solving the Kohn-Sham equations, DFT can determine the electron density distribution, which is crucial for understanding the molecule's intrinsic properties. ekb.eg For this compound, the presence of two different halogen atoms at positions 8 (chlorine) and 6 (fluorine) creates a distinct electronic profile. Both fluorine and chlorine are highly electronegative and act as electron-withdrawing groups, which significantly influences the charge distribution across the isoquinoline (B145761) ring system.
A Molecular Electrostatic Potential (MEP) map can be generated from these calculations. The MEP visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atom of the isoquinoline ring is expected to be the most electron-rich region, appearing as a zone of negative potential. Conversely, the hydrogen atoms of the aromatic ring will exhibit positive potential. The electron-withdrawing effects of the chloro and fluoro substituents would further polarize the molecule, influencing its reactivity and intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations This table illustrates typical data obtained from DFT calculations. The values are hypothetical examples based on known principles for similar halogenated heterocycles.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.8 eV | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Energy gap between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov |
| Mulliken Charge on N | ~ -0.5 e | Suggests the nitrogen atom is a primary site for electrophilic attack or hydrogen bonding. researchgate.net |
| Mulliken Charge on C8-Cl | ~ -0.1 e | Indicates the polarization of the C-Cl bond. |
| Mulliken Charge on C6-F | ~ -0.3 e | Indicates the strong polarization of the C-F bond due to fluorine's high electronegativity. |
Computational methods can accurately simulate various types of spectra, which is invaluable for structural confirmation and interpretation of experimental data. schrodinger.comnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.govrsc.org By performing these calculations for this compound, one can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. schrodinger.com The predicted shifts help in assigning the signals in an experimentally obtained spectrum. For instance, the calculation would predict the downfield shift of aromatic protons and carbons adjacent to the electronegative halogen and nitrogen atoms. organicchemistrydata.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov This calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For an aromatic system like this compound, these calculations would typically predict π→π* transitions.
Table 2: Illustrative Example of Simulated Spectroscopic Data for this compound Note: The following data are hypothetical and serve to illustrate the output of spectroscopic simulations based on DFT. schrodinger.comnih.gov
| Spectrum Type | Predicted Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~155-165 ppm | Carbon attached to Fluorine (C6) |
| Chemical Shift (δ) | ~130-140 ppm | Carbon attached to Chlorine (C8) | |
| Chemical Shift (δ) | ~115-150 ppm | Other Aromatic Carbons | |
| IR | Vibrational Frequency | ~1600-1650 cm⁻¹ | C=N stretching vibration |
| Vibrational Frequency | ~1000-1200 cm⁻¹ | C-F stretching vibration | |
| UV-Vis | Absorption Maximum (λ_max) | ~280-320 nm | π→π* electronic transition |
Prediction of Electronic Structure and Charge Distribution
Molecular Docking and Ligand-Protein Interaction Studiesekb.eg
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound, docking studies can be used to screen for potential biological targets and to understand the molecular basis of its binding affinity.
The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which evaluates the strength of the interaction. The isoquinoline scaffold is a known "privileged structure" in medicinal chemistry, found in many biologically active compounds. researchgate.net Docking simulations of this compound into the active sites of various enzymes (e.g., kinases, proteases) or receptors could reveal key interactions. The chlorine and fluorine atoms can participate in specific halogen bonds or multipolar interactions with protein backbone carbonyls, which can significantly enhance binding affinity. nih.gov Other potential interactions include π-π stacking between the isoquinoline ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) and hydrogen bonds involving the isoquinoline nitrogen. nih.govlib4ri.ch
Table 3: Potential Protein Targets and Key Interactions for this compound based on Docking Studies of Analogues
| Potential Protein Target Class | Example Target | Potential Key Interactions with Ligand | Reference for Analogue |
|---|---|---|---|
| Kinases | Tyrosine Kinase | Hydrogen bond with isoquinoline N; Hydrophobic interactions with the ring; Halogen bonding from Cl/F. | ebi.ac.uk |
| Proteases | SARS-CoV-2 Mpro | Hydrophobic packing in S2 pocket; π-stacking with Histidine. lib4ri.ch | nih.gov |
| Dehydrogenases | Dihydroorotate Dehydrogenase (DHODH) | Interactions with hydrophobic pockets; potential displacement of unstable water molecules. nih.gov | nih.gov |
| DNA Enzymes | DNA Gyrase | Binding to the active site, disrupting enzyme function. |
In Silico Prediction of Reactivity and Regioselectivityekb.eg
Computational chemistry allows for the prediction of a molecule's chemical reactivity and the regioselectivity of its reactions. For this compound, DFT calculations can identify which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the calculation of Fukui functions can pinpoint reactive centers. The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic system towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr). DFT models can predict the most likely position for a nucleophile to attack, which is critical for planning synthetic modifications of the molecule. For instance, calculations might predict whether another substituent would preferentially add at position C-1, C-3, or another available site on the ring, guiding synthetic efforts to create new derivatives.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. As this compound is a largely planar and rigid molecule, its conformational landscape is limited. vulcanchem.com The primary focus would be on the minor out-of-plane torsions, which are generally insignificant.
However, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, especially in a complex environment like a solvent or a protein's binding site. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, an MD simulation could be used to:
Assess the stability of a predicted docking pose within a protein's active site over a period of nanoseconds.
Analyze the specific water molecules that interact with the ligand and their role in mediating protein-ligand binding.
Observe conformational changes in the protein that are induced by the binding of the ligand. nih.gov
Calculate the free energy of binding, providing a more rigorous estimate of binding affinity than docking scores alone.
A typical MD workflow involves placing the docked protein-ligand complex in a simulated box of water and ions, minimizing the system's energy, gradually heating it to a physiological temperature, and then running the production simulation for a desired length of time. chemrxiv.org Analysis of the resulting trajectory provides detailed information about the stability and dynamics of the interaction. nih.gov
Structure Activity Relationship Sar Studies of Halogenated Isoquinolines, Including 8 Chloro 6 Fluoroisoquinoline Analogues
Impact of Halogen Position and Substitution Pattern on Biological Activity
Research has shown that the position of a chlorine atom on the isoquinoline (B145761) scaffold is a key determinant of its biological effects. For instance, in studies of isoquinoline-based inhibitors, the location of a chlorine substituent can significantly alter potency. While the electronic effects of a chloro group at different positions might be similar, the spatial arrangement is crucial for interaction with biological targets. For example, a chloro substituent at the 8-position of the isoquinoline ring has been shown to be a valuable feature in compounds targeting protein arginine methyltransferase 3 (PRMT3). nih.gov
Furthermore, the introduction of multiple halogens can lead to synergistic effects. For example, 5-bromo-8-chloroisoquinoline (B1532089) exhibits unique selectivity in chemical reactions due to the combined electronic influence of both bromine and chlorine. Studies on dihalogenated 8-hydroxyquinoline (B1678124) derivatives have also been conducted to systematically understand the influence of the substitution pattern on cytotoxicity. acs.org
The type of halogen also plays a critical role. Replacing chlorine with bromine, for instance, alters the electronic properties and can enhance reactivity in certain synthetic reactions. In the context of anticancer activity, the presence of bromine and chlorine has been correlated with increased potency against various cancer cell lines.
A summary of how halogen position can impact the properties of isoquinoline derivatives is presented in the table below.
| Compound/Derivative | Halogen Position(s) | Impact on Activity/Property |
| 8-Chloroisoquinoline (B135129) | 8-Chloro | Favorable for PRMT3 inhibition. nih.gov |
| 7-Chloroisoquinoline | 7-Chloro | Reduced potency in PRMT3 inhibition studies compared to the 8-chloro isomer. |
| 5-Bromo-8-chloroisoquinoline | 5-Bromo, 8-Chloro | Exhibits unique selectivity in cross-coupling reactions. |
| 1,7-Dihalogenated Isoquinolines | 1- and 7-positions | Enhanced potency against non-small cell lung cancer (NSCLC) cell lines. |
Electronic and Steric Effects of Substituents on Pharmacological Profiles
The electronic and steric properties of substituents on the isoquinoline ring are fundamental to their pharmacological profiles. These properties dictate how the molecule interacts with its biological target and can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic Effects:
The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density of the isoquinoline ring system. amerigoscientific.com Halogens are electron-withdrawing groups, and their presence can influence the basicity of the nitrogen atom in the isoquinoline ring. amerigoscientific.com This change in basicity can affect the compound's pharmacokinetic properties. For example, electron-withdrawing groups have been shown to enhance anticancer activity in some isoquinoline derivatives. The introduction of a fluorine atom, a highly electronegative element, can switch the selectivity of an inhibitor between different enzymes. nih.gov
Steric Effects:
The size and shape (steric bulk) of a substituent can also have a profound impact on biological activity. A bulky substituent may enhance binding by occupying a specific hydrophobic pocket in a target protein, or it could hinder binding through steric clashes. The position of the substituent is critical in this regard. For instance, while small substituents on the isoquinoline ring may be tolerated with limited impact on potency, larger groups can be detrimental. nih.gov In some cases, steric hindrance from a substituent can even prevent a chemical reaction from occurring. acs.org
The interplay between electronic and steric effects is crucial. For example, in a series of isoquinoline-1,3-dione-based inhibitors, the introduction of halogen substituents was critical for both potency and selectivity. nih.gov The strategic placement of halogens can enhance lipophilicity, which can improve membrane permeability and binding affinity to biological targets.
A summary of the electronic and steric effects of substituents on isoquinoline derivatives is provided in the table below.
| Effect | Description | Impact on Pharmacological Profile |
| Electronic | Alteration of electron density by substituents (e.g., electron-withdrawing halogens). amerigoscientific.com | Can modulate enzyme inhibition, receptor binding, and pharmacokinetic properties. nih.gov |
| Steric | The size and spatial arrangement of substituents. | Can either enhance or hinder binding to biological targets depending on the specific interaction. nih.govacs.org |
SAR Studies in Specific Biological Contexts (e.g., antiviral, antibacterial, anticancer activities)
Structure-activity relationship (SAR) studies are instrumental in optimizing the therapeutic potential of halogenated isoquinolines for various diseases.
Antiviral Activity:
Halogenated isoquinolines have been investigated for their antiviral properties. SAR studies have revealed that specific halogenation patterns can significantly enhance antiviral efficacy, for instance against HIV. The introduction of a C-6 benzyl (B1604629) or biarylmethyl moiety into a 2-hydroxyisoquinoline-1,3-dione scaffold has led to dual inhibitors of HIV reverse transcriptase. acs.org Furthermore, isoquinoline alkaloids have been studied for their potential against SARS-CoV-2 through in silico methods, highlighting the importance of SAR in understanding their mechanism of action. nih.govmdpi.com
Antibacterial Activity:
Isoquinoline derivatives have demonstrated notable antibacterial activity. mdpi.com SAR studies have shown that modifications to the isoquinoline core can lead to potent activity against both Gram-positive and Gram-negative bacteria. acs.org For example, certain C-1 substituted tetrahydroisoquinolines bearing a C-5 halogen have shown good antimycobacterial potency. frontiersin.org The presence of electron-withdrawing groups can be beneficial, with some halogenated derivatives showing remarkable bactericidal activity. researchgate.net
Anticancer Activity:
The anticancer potential of halogenated isoquinolines is an area of intense research. nih.gov SAR studies have been crucial in identifying compounds with significant cytotoxic potential against various cancer cell lines. For example, derivatives of 8-chloroisoquinoline have shown IC50 values in the micromolar range against esophageal and hepatocellular cancer cell lines. The presence of electron-withdrawing groups like bromine and chlorine has been linked to increased potency. In pyrrolo[2,1-a]isoquinolines, a chloro derivative was found to be highly active against several cancer cell lines. jst.go.jp The position of the halogen is also critical, with substitutions at specific positions leading to enhanced potency against non-small cell lung cancer (NSCLC).
The following table summarizes SAR findings for halogenated isoquinolines in different biological contexts.
| Biological Activity | Key SAR Findings |
| Antiviral | Specific halogenation patterns enhance anti-HIV activity. C-6 substitutions on the isoquinoline dione (B5365651) scaffold lead to dual HIV RT inhibition. acs.org |
| Antibacterial | C-5 halogenation in tetrahydroisoquinolines improves antimycobacterial potency. frontiersin.org Halogenated derivatives can exhibit broad-spectrum bactericidal activity. researchgate.net |
| Anticancer | 8-Chloroisoquinoline derivatives show cytotoxicity against esophageal and hepatocellular cancers. Halogen substitution at positions 1 and 7 enhances potency against NSCLC. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Halogenated Isoquinolines
Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have a limited substrate scope. niscpr.res.inajgreenchem.com The development of efficient and environmentally benign synthetic strategies is crucial. Future research for synthesizing 8-Chloro-6-fluoroisoquinoline and other halogenated analogues will likely focus on green and innovative methodologies.
Recent advances include the use of ruthenium(II) catalysts in biodegradable solvents like PEG-400 for C-H/N-N bond activation, offering high atom economy and a reusable catalytic system. niscpr.res.inajgreenchem.com Another promising area is visible-light-induced photoredox catalysis, which allows for the construction of complex isoquinoline (B145761) derivatives under mild, transition-metal-free conditions. rsc.orgx-mol.com This method utilizes an organic photosensitizer to generate radicals that participate in cascade cyclizations. rsc.orgx-mol.com Furthermore, a direct C4 halogenation of the isoquinoline core has been developed using a Boc₂O-mediated dearomatization-rearomatization strategy, providing a cost-effective method for producing 4-halogenated isoquinolines. acs.org These modern approaches could be adapted to provide more sustainable and efficient access to this compound.
| Method | Key Features | Potential Advantages for Halogenated Isoquinolines | Relevant Sources |
| Ru(II)/PEG-400 Catalysis | Homogeneous, recyclable catalyst; C-H/N-N bond activation; biodegradable solvent. | High atom economy, green synthesis, simple extraction. | niscpr.res.inajgreenchem.com |
| Visible-Light Photoredox Catalysis | Transition-metal-free; uses organic photosensitizer (e.g., eosin (B541160) Y); cascade cyclization. | Mild reaction conditions, sustainable energy source, good functional group tolerance. | rsc.orgx-mol.com |
| Boc₂O-Mediated Halogenation | One-pot dearomatization/halogenation/rearomatization sequence. | High C4 site-selectivity, cost-effective, good for chloro, bromo, and iodo substitutions. | acs.org |
| Multi-enzyme Cascade | Biosynthesis using engineered enzymes (e.g., tyrosinase, NCS). | High enantiomeric purity for halogenated benzylisoquinoline alkaloids, difficult to achieve chemically. | rsc.org |
Integration of Advanced Computational Approaches for Rational Design of Bioactive Analogues
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For a scaffold like this compound, computational methods can guide the synthesis of analogues with enhanced potency and selectivity.
In silico molecular modeling has been successfully employed to investigate the binding affinity of isoquinoline analogues with their biological targets, such as tubulin. plos.org Techniques like Density Functional Theory (DFT) and molecular docking are used to explore structure-activity relationships (SAR) and predict the binding modes of novel indolo[2,3-c]isoquinoline analogues. dntb.gov.uaresearchgate.net These computational studies can calculate parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps to understand the reactivity and interaction points of the molecules. researchgate.net By applying these advanced computational approaches to the this compound core, researchers can prioritize the synthesis of derivatives with the highest probability of desired biological activity, saving significant time and resources.
| Computational Technique | Application in Isoquinoline Research | Purpose | Relevant Sources |
| Molecular Docking | Predicting binding modes of isoquinoline analogues with protein targets (e.g., tubulin, SARS-CoV-2 Mpro). | Lead identification and optimization; understanding protein-ligand interactions. | plos.orgdntb.gov.uaresearchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure, ionization potentials, and reactivity parameters. | Validating molecular structures; predicting chemical reactivity and stability. | dntb.gov.uaresearchgate.net |
| Ligand-Based Design | Building and minimizing 3D structures of novel derivatives. | Generating conformers for virtual screening and energy calculations. | plos.org |
| Structure-Based Drug Design | Utilizing protein crystal structures to design complementary ligands. | Rational design of potent and selective inhibitors. | researchgate.net |
Exploration of New Biological Targets and Mechanisms of Action (In Vitro)
The isoquinoline framework is known to interact with a diverse range of biological targets, leading to applications as anticancer, antiretroviral, and antihypertension agents. wikipedia.org While the specific targets for this compound remain to be elucidated, research on related halogenated isoquinolines provides a roadmap for future in vitro investigations.
For instance, certain isoquinoline derivatives act as potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3), where an 8-chloroisoquinoline (B135129) moiety was found to be a key structural feature for activity. nih.gov Fluoroisoquinoline-substituted thiazoles have been investigated as modulators of Protein Kinase B (PKB), a crucial enzyme in cell proliferation and apoptosis pathways. google.com Other fluorinated phenylethynyl-isoquinolines have been shown to inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), a target in colorectal cancer. nih.gov Given these precedents, a logical step would be to screen this compound against a panel of known isoquinoline-binding proteins, including various kinases, tubulin, and G protein-coupled receptors (GPCRs), to identify its primary molecular targets and mechanism of action. plos.orgnih.gov
Design of Highly Selective and Potent Pharmacological Probes based on SAR
A pharmacological probe is a small molecule with high potency and selectivity for a specific biological target, used to study its function in cellular and physiological systems. Developing this compound into such a probe requires a thorough understanding of its Structure-Activity Relationship (SAR).
SAR studies on related compounds have revealed critical insights. For example, in PRMT3 inhibitors, moving a chlorine substituent from the 8-position to the 7-position on the isoquinoline ring reduced potency, highlighting the importance of spatial orientation. Similarly, introducing a fluorine atom at the 3-position of an isoquinoline-based inhibitor enhanced potency nearly twofold. nih.gov In another study, replacing a quinazoline (B50416) core with a 6-fluoroquinoline (B108479) core was part of a SAR study to develop novel kinase inhibitors. mdpi.com
These findings underscore that the specific placement and nature of halogen atoms are critical determinants of biological activity. A systematic SAR study of this compound would involve synthesizing analogues with modifications at various positions to map the interactions with its biological target. This would facilitate the design of highly potent and selective probes to investigate complex biological pathways. Recently, isoquinoline-based small molecules have also been identified as probe-dependent allosteric modulators of the glucagon (B607659) subfamily of GPCRs, opening another avenue for probe development. nih.gov
Investigation of Multi-Targeting Approaches for Complex Biological Systems
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs insufficient. researchgate.net The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, is an emerging and promising therapeutic strategy. mdpi.comnih.gov
The isoquinoline scaffold is well-suited for the design of MTDLs. researchgate.net For example, a series of isoquinolinone derivatives were synthesized as potential multi-target antipsychotics, showing high affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors. nih.gov In the context of neurodegenerative diseases, hybrid molecules combining isoquinoline and benzothiazole (B30560) motifs have been created to simultaneously inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). nih.gov The unique electronic signature of this compound, resulting from the combined effects of its two halogen substituents, makes it an attractive starting point for designing novel MTDLs. The strategic placement of chloro and fluoro atoms could enhance binding to multiple targets or improve pharmacokinetic properties, offering a potential advantage in treating complex multifactorial diseases. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
